

## Quality control procedures for [18F]F-FAPI-FUSCC-07

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Compound of Interest		
Compound Name:	Fapi-fuscc-07	
Cat. No.:	B15612888	Get Quote

## Technical Support Center: [18F]F-FAPI-FUSCC-07

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control procedures for the novel fibroblast activation protein (FAP) targeted radiotracer, [18F]F-FAPI-FUSCC-07.

### **Frequently Asked Questions (FAQs)**

Q1: What are the critical quality control parameters for [18F]F-FAPI-FUSCC-07?

A1: The critical quality control parameters for [18F]F-**FAPI-FUSCC-07**, ensuring its safety and efficacy for preclinical and potential clinical use, include:

- Physical Characteristics: Visual inspection for clarity and absence of particulate matter. The solution should be a colorless, transparent liquid.[1]
- pH: The pH of the final product should be within a physiologically acceptable range, typically between 7.0 and 7.5.[1]
- Radionuclidic Purity: Confirmation of the identity of the radionuclide as Fluorine-18.
- Radiochemical Purity (RCP): Determination of the percentage of the total radioactivity in the desired chemical form of [18F]F-FAPI-FUSCC-07. A high RCP is crucial to minimize off-



target radiation exposure and ensure accurate imaging results.[1][2]

- Specific Activity: The amount of radioactivity per unit mass of the compound, typically expressed in GBq/μmol.[1]
- Residual Solvents: Quantification of any remaining solvents from the synthesis process to ensure they are below acceptable safety limits.
- Sterility and Endotoxins: For clinical applications, the product must be sterile and tested for bacterial endotoxins to prevent pyrogenic reactions.[3][4]

Q2: What is the typical radiochemical yield and synthesis time for 18F-labeled FAPI tracers?

A2: While specific data for [18F]F-**FAPI-FUSCC-07** is emerging, data from similar 18F-labeled FAPI tracers can provide an estimate. For example, the automated synthesis of [18F]AlF-NOTA-FAPI-04 takes about 25 minutes with a radiochemical yield of  $26.4 \pm 1.5\%$ .[1][2] Another tracer, [18F]AlF-P-FAPI, has a synthesis time of approximately 42 minutes and a non-decay corrected radiochemical yield of  $32 \pm 6\%$ .[5]

Q3: How stable is [18F]F-FAPI-FUSCC-07 in vitro?

A3: Preclinical studies of novel 18F-labeled FAP tracers generally show high stability. For instance, [18F]AIF-P-FAPI and [18F]FAPI-42 demonstrate high stability in PBS and mouse serum at 37°C for up to 2 hours.[5] Similarly, [18F]AIF-H3RESCA-FAPI also shows good stability in both PBS and FBS.[6] It is expected that [18F]F-**FAPI-FUSCC-07** would exhibit comparable stability.

### **Troubleshooting Guides**

This section addresses common issues that may arise during the quality control of [18F]F-FAPI-FUSCC-07.

### **Issue 1: Low Radiochemical Purity (RCP)**



Potential Cause	Recommended Action	
Suboptimal Labeling Conditions	- Verify the pH of the reaction mixture Check the reaction temperature and time Ensure the precursor is of high quality and not degraded.	
Impure Reagents or Solvents	- Use fresh, high-purity reagents and solvents Filter all solutions before use.	
Inefficient Purification	- Optimize the solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) purification method Check the condition of the SPE cartridge or HPLC column.	
Radiolysis	- Minimize the synthesis time Consider the use of a radical scavenger.	

**Issue 2: Low Radiochemical Yield (RCY)** 

Potential Cause	Recommended Action	
Inefficient Trapping of [18F]Fluoride	- Check the condition and pre-conditioning of the anion exchange cartridge.	
Incomplete Elution of [18F]Fluoride	- Ensure the complete transfer of the elution solvent to the cartridge.	
Presence of Metal Ion Impurities	- Use metal-free hardware and reagents to avoid interference with the labeling reaction.[2]	
Suboptimal Reaction Conditions	- Re-evaluate and optimize the reaction temperature, time, and precursor concentration.	

Issue 3: Out-of-Specification pH

Potential Cause	Recommended Action	
Incorrect Buffer Composition	- Verify the concentration and pH of the buffers used for formulation.	
Carryover from Synthesis	- Ensure efficient removal of acidic or basic reagents during the purification step.	



### **Quantitative Data Summary**

The following table summarizes typical quality control specifications for 18F-labeled FAPI tracers, which can serve as a benchmark for [18F]F-**FAPI-FUSCC-07**.

Parameter	Specification / Typical Value	Analytical Method	Reference
Appearance	Colorless, transparent solution	Visual Inspection	[1]
рН	7.0 - 7.5	pH meter	[1]
Radiochemical Purity (RCP)	≥ 95%	Radio-HPLC	[6][7]
Radiochemical Yield (non-decay corrected)	25 - 35%	Calculation	[2][5]
Specific Activity	> 40 GBq/µmol	Calculation based on HPLC	[1][2]
Residual Solvents (e.g., Acetonitrile)	< 410 ppm	Gas Chromatography (GC)	
Bacterial Endotoxins	< 175 EU/V	Limulus Amebocyte Lysate (LAL) test	[4]
Sterility	No microbial growth	Incubation in culture media	[3][4]

# Experimental Protocols Radiochemical Purity Determination by Radio-HPLC

This method is used to separate and quantify the different radioactive species in the final product.

Methodology:



- System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a radioactivity detector.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used. The exact gradient will need to be optimized for [18F]F-FAPI-FUSCC-07.
- Flow Rate: Typically 1 mL/min.
- Injection Volume: 10-20 μL.
- Analysis:
  - Inject a sample of the final [18F]F-FAPI-FUSCC-07 solution.
  - Monitor the chromatogram from both the UV and radioactivity detectors.
  - Identify the peak corresponding to [18F]F-FAPI-FUSCC-07 by comparing its retention time with that of a non-radioactive reference standard.
  - Calculate the radiochemical purity by integrating the area of the desired radioactive peak
     and dividing it by the total area of all radioactive peaks in the chromatogram.

# Visualizations General Quality Control Workflow for [18F]F-FAPI-FUSCC-07

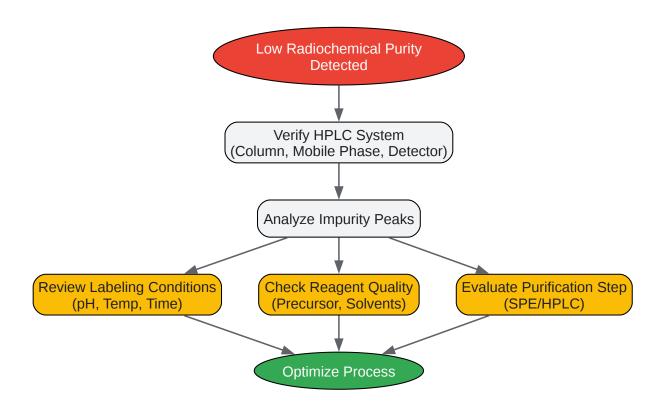


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Caption: A flowchart illustrating the key steps in the quality control process for [18F]F-FAPI-FUSCC-07.

### **Troubleshooting Logic for Low Radiochemical Purity**



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Caption: A decision-making diagram for troubleshooting low radiochemical purity results.

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